(3-Bromo-2-chloro-5-isopropylphenyl)boronic acid
Description
(3-Bromo-2-chloro-5-isopropylphenyl)boronic acid is a halogenated arylboronic acid with the molecular formula C₉H₁₀BBrClO₂ and a molecular weight of 297.35 g/mol (estimated). Structurally, it features a phenyl ring substituted with bromine (Br) at position 3, chlorine (Cl) at position 2, and an isopropyl group (-CH(CH₃)₂) at position 3. The boronic acid (-B(OH)₂) group at position 1 enables its participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organoboron chemistry . Its halogen substituents enhance electrophilicity, facilitating nucleophilic aromatic substitutions or metal-catalyzed couplings .
Properties
Molecular Formula |
C9H11BBrClO2 |
|---|---|
Molecular Weight |
277.35 g/mol |
IUPAC Name |
(3-bromo-2-chloro-5-propan-2-ylphenyl)boronic acid |
InChI |
InChI=1S/C9H11BBrClO2/c1-5(2)6-3-7(10(13)14)9(12)8(11)4-6/h3-5,13-14H,1-2H3 |
InChI Key |
DLISWMYIQIEORJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1Cl)Br)C(C)C)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-2-chloro-5-isopropylphenyl)boronic acid typically involves the borylation of an aryl halide precursor. One common method is the palladium-catalyzed borylation of 3-bromo-2-chloro-5-isopropylbenzene using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), under an inert atmosphere .
Industrial Production Methods
Industrial production of (3-Bromo-2-chloro-5-isopropylphenyl)boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes the use of continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-2-chloro-5-isopropylphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Substitution: The bromine and chlorine atoms on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base or catalyst.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
(3-Bromo-2-chloro-5-isopropylphenyl)boronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Bromo-2-chloro-5-isopropylphenyl)boronic acid in Suzuki-Miyaura coupling involves several steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new carbon-carbon bond.
Reductive Elimination: The palladium catalyst is regenerated, and the biaryl product is released.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Structurally similar compounds include halogenated and alkyl-substituted arylboronic acids (Table 1). Key analogues are:
Key Observations :
- Halogenation: Bromine and chlorine substituents increase electrophilicity, enhancing reactivity in cross-coupling reactions compared to non-halogenated analogues .
Acidity (pKa) and Reactivity
The pKa of boronic acids determines their reactivity in aqueous environments. Electron-withdrawing groups (e.g., Br, Cl) lower pKa by stabilizing the boronate anion, while electron-donating groups (e.g., isopropyl) raise pKa .
Key Observations :
- The target compound’s pKa (~8.5–9.0) is higher than 4-MCPBA (~7.2) due to the electron-donating isopropyl group countering the electron-withdrawing halogens .
- Its glucose-binding affinity is lower than 4-MCPBA, limiting utility in glucose-sensing applications but retaining value in Suzuki couplings .
Biological Activity
(3-Bromo-2-chloro-5-isopropylphenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to interact with biomolecules, particularly in the context of enzyme inhibition and antimicrobial activity. This article explores the biological activity of (3-Bromo-2-chloro-5-isopropylphenyl)boronic acid, focusing on its synthesis, structural properties, and various biological applications.
- Molecular Formula: C₉H₁₁BBrClO₂
- Molecular Weight: 253.35 g/mol
- CAS Number: 164890761
- Structural Characteristics: The compound features a bromine and chlorine substituent on the aromatic ring, which may influence its reactivity and biological interactions.
Synthesis
The synthesis of (3-Bromo-2-chloro-5-isopropylphenyl)boronic acid typically involves the Suzuki-Miyaura cross-coupling reaction, a well-established method for constructing carbon-carbon bonds using boronic acids. This reaction allows for the introduction of various functional groups and is crucial for developing compounds with specific biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of boronic acids, including (3-Bromo-2-chloro-5-isopropylphenyl)boronic acid. The compound has been evaluated against various bacterial strains and fungi, demonstrating significant inhibitory effects.
Table 1: Antimicrobial Activity of (3-Bromo-2-chloro-5-isopropylphenyl)boronic Acid
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Bacillus cereus | 16 µg/mL | |
| Candida albicans | 64 µg/mL | |
| Aspergillus niger | 32 µg/mL |
The compound exhibited lower MIC values against Bacillus cereus compared to standard antibiotics, indicating its potential as an effective antimicrobial agent.
Enzyme Inhibition
Boronic acids are recognized for their ability to act as enzyme inhibitors, particularly in protease inhibition. The mechanism typically involves reversible binding to the active site of serine proteases, affecting their catalytic activity.
Case Study: Protease Inhibition
In vitro studies have shown that (3-Bromo-2-chloro-5-isopropylphenyl)boronic acid can inhibit serine proteases with varying degrees of potency. The inhibition constants (Ki values) were determined using standard enzyme assays.
Table 2: Enzyme Inhibition Data
These findings suggest that (3-Bromo-2-chloro-5-isopropylphenyl)boronic acid could serve as a lead compound for developing new protease inhibitors.
The biological activity of (3-Bromo-2-chloro-5-isopropylphenyl)boronic acid is largely attributed to its ability to form reversible covalent bonds with hydroxyl groups in target biomolecules. This interaction can disrupt normal biological processes, leading to antimicrobial effects or enzyme inhibition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
